Methyl 4-(chlorosulfonyl)-1-naphthoate
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “Methyl 4-(chlorosulfonyl)-1-naphthoate” are not available, chlorosulfonyl compounds are generally prepared by treating appropriate precursors with chlorosulfonic acid .Chemical Reactions Analysis
Chlorosulfonyl compounds are known to be versatile reagents in organic synthesis. They have two electrophilic sites, the carbon and the S(VI) center, and have been employed for the preparation of various compounds .Scientific Research Applications
Histochemical Techniques
Complex naphthols have been identified as useful reagents for the demonstration of tissue oxidase, highlighting their role in developing histochemical techniques. These compounds, including derivatives of naphthoic acid, are used for staining tissues, indicating their potential in biomedical research and diagnostics (Burstone, 1959).
Catalytic Applications
Research on the methylation of 2-naphthol using dimethyl carbonate as a greener alternative to traditional methylating agents has demonstrated the utility of naphthol derivatives in catalysis. This process, relevant for the production of pharmaceuticals like naproxen, showcases the importance of such compounds in developing more sustainable chemical processes (Yadav & Salunke, 2013).
Photochemical Transformations
The intramolecular photo-imino group migration of naphtho[1,8-de]dithiin-1-N-tosylsulfilimines to produce N-p-tosylaldimines illustrates the photochemical reactivity of naphthoic acid derivatives. Such reactions are pertinent in synthetic chemistry for constructing complex molecules (Fujii, Kimura, & Furukawa, 1995).
Antibacterial and Antifungal Properties
The synthesis and screening of halogenated 1,4-naphthoquinones, including studies on their antibacterial and antifungal activities, suggest that naphthoic acid derivatives can serve as potential leads for developing new antimicrobial agents. These compounds' activity correlates with their ability to exist in extensively conjugated structures and form hydrogen bonds, which could be a mechanism of action (Ambrogi et al., 1970).
Corrosion Inhibition
Electrochemical and quantum chemical studies on Schiff bases, including naphthol derivatives, have indicated their efficiency as corrosion inhibitors for steel in acidic solutions. This highlights the potential application of Methyl 4-(chlorosulfonyl)-1-naphthoate in materials science, especially in protecting metals from corrosion (Hasanov, Sadıkoğlu, & Bilgiç, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-chlorosulfonylnaphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4S/c1-17-12(14)10-6-7-11(18(13,15)16)9-5-3-2-4-8(9)10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTFARBRKTXYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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